N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-(4-Chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine scaffold substituted with a 3,4,5-trimethoxyphenyl group at position 1 and a 4-chlorophenylcarbothioamide moiety at position 2. The 3,4,5-trimethoxyphenyl group is a well-documented pharmacophore in anticancer agents, often enhancing tubulin polymerization inhibition or receptor binding . The carbothioamide functional group may contribute to improved metabolic stability and hydrogen-bonding interactions compared to carboxamides or ureas .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-28-19-13-15(14-20(29-2)22(19)30-3)21-18-5-4-10-26(18)11-12-27(21)23(31)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWHSUYMGJPSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the pyrrolo[1,2-a]pyrazine intermediate.
Attachment of the 3,4,5-trimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the trimethoxybenzene reacts with an acyl chloride derivative of the pyrrolo[1,2-a]pyrazine.
Formation of the carbothioamide group: This final step involves the reaction of the intermediate with a thiocarbamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Materials Science: Possible applications in the development of novel materials with unique properties.
Biological Studies: Used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
KM-26: 1-(3,4-Dimethoxyphenyl)-N-(3-Methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
This analog (KM-26) shares the pyrrolo[1,2-a]pyrazine core and carbothioamide group but differs in substitution patterns. The 3,4-dimethoxyphenyl and 3-methoxyphenyl groups replace the 3,4,5-trimethoxyphenyl and 4-chlorophenyl moieties. KM-26 exhibits mixed-type inhibition with IC₅₀ values of 5.6 µM (autotaxin inhibition) and 7.4 µM (lysophosphatidic acid production), suggesting moderate activity. The reduced methoxy substitution may lower lipophilicity and binding affinity compared to the target compound .
N-(2,6-Diethylphenyl)-1-(4-Pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Here, the 4-chlorophenyl and trimethoxyphenyl groups are replaced with a 4-pyridinyl ring and 2,6-diethylphenylcarbothioamide. No activity data is provided, but the structural variations highlight the importance of electron-rich aromatic systems (e.g., trimethoxyphenyl) in bioactivity .
Pyrrolo[1,2-a]pyrazine Derivatives with Alternative Functional Groups
3-(4-Chlorophenyl)-1-[2-(2-Methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-yl]-1-propylurea
This compound (CAS 6043-06-7) replaces the carbothioamide with a urea linkage. Ureas typically exhibit stronger hydrogen-bonding capacity but may suffer from reduced metabolic stability.
Non-Pyrrolo[1,2-a]pyrazine Analogs with Similar Pharmacophores
JG1679: (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one
JG1679 shares the 3,4,5-trimethoxyphenyl group but employs a pyrrolo[1,2-a]quinoxaline core. It demonstrates potent cytotoxicity against leukemia cell lines (MV4-11, K562) with IC₅₀ values <10 µM, underscoring the significance of the trimethoxyphenyl motif in anticancer activity. The α,β-unsaturated ketone moiety may enhance electrophilic reactivity, differing from the carbothioamide’s thiol-mediated interactions .
Structural and Activity Comparison Table
Key Research Findings and Implications
- Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl moiety is critical for bioactivity, as seen in JG1679 and other microtubule-targeting agents. Its electron-rich structure enhances binding to hydrophobic enzyme pockets .
- Carbothioamide vs. Urea/Carboxamide : Carbothioamide derivatives like the target compound may offer improved resistance to hydrolysis compared to ureas, though direct comparative data is lacking .
Biological Activity
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with various substituents that influence its biological properties. The presence of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O3S |
| Molecular Weight | 421.92 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer pathways. Preliminary studies suggest that it may inhibit key kinases associated with tumor growth and progression.
Inhibition of Kinases
Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on various kinases:
- AKT Kinase Inhibition : Similar compounds have shown low micromolar activity against AKT2/PKBβ kinase, a critical player in glioma malignancy and resistance to therapy .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
Anticancer Properties
The compound has been evaluated for its anticancer properties across various cancer cell lines. Notable findings include:
- Cytotoxicity Against Glioblastoma : In vitro studies have demonstrated that related compounds can inhibit the growth of glioblastoma cells while exhibiting minimal toxicity towards non-cancerous cells .
- Mechanistic Insights : The anti-glioma activity has been linked to the inhibition of neurosphere formation in patient-derived glioma stem cells .
Other Biological Activities
In addition to anticancer effects, the compound may possess anti-inflammatory properties. Research on pyrazole derivatives suggests a broader spectrum of biological activities that could be explored further.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Glioblastoma Cells :
- Kinase Inhibition Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
